3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid
Description
A. Ethyl Ester Derivative
B. Unsubstituted Analog
C. Saturated Variants
- Tetrahydro-pyrrolotriazoles (e.g., 4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid ) feature full saturation of the pyrrole ring.
- Impact : Loss of conjugation reduces aromatic stabilization energy by ~30 kcal/mol .
Table 2: Structural Comparison
Propriétés
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-8-9-6-5(7(11)12)2-3-10(4)6/h5H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFGJRWRZDCEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with receptor-interacting protein kinase 1 (RIPK1), a crucial enzyme involved in necroptosis, a form of programmed cell death. The interaction between 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid and RIPK1 inhibits the kinase activity, thereby preventing necroptosis. This inhibition is achieved through binding to the allosteric pocket of RIPK1, which alters the enzyme’s conformation and activity.
Cellular Effects
The effects of 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid on various cell types and cellular processes are profound. In human and mouse cellular assays, this compound has demonstrated potent anti-necroptotic activity. By inhibiting RIPK1, it prevents the initiation of necroptosis, thereby protecting cells from necroptotic cell death. This protective effect extends to various cell types, including neuronal cells, where it helps mitigate neurodegenerative processes. Additionally, 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of action of 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the allosteric pocket of RIPK1, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the necroptotic signaling pathway. Additionally, 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that the protective effects of this compound on cellular function can persist, although the degree of protection may diminish over time due to gradual degradation. In vitro and in vivo studies have highlighted the importance of maintaining optimal storage conditions to preserve the compound’s efficacy.
Dosage Effects in Animal Models
The effects of 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid vary with different dosages in animal models. At lower dosages, the compound effectively inhibits necroptosis without causing significant adverse effects. At higher dosages, toxic effects may be observed, including potential damage to vital organs and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of precise dosage control to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic pathways influence the compound’s overall efficacy and duration of action.
Transport and Distribution
The transport and distribution of 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed to various cellular compartments, where it exerts its effects on target biomolecules. Its localization and accumulation within specific tissues can influence its therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with its intended targets, thereby enhancing its efficacy and minimizing off-target effects.
Activité Biologique
3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid is a heterocyclic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₉N₃O₂
- Molecular Weight : 167.17 g/mol
- CAS Number : 1190392-04-1
The compound is structurally related to pyrrolopyrazine derivatives and has been shown to interact with various biological targets. Notably, it is suggested that similar compounds inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis pathways. This inhibition can lead to anti-necroptotic effects in cellular assays involving human and mouse cells .
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[2,1-c][1,2,4]triazole exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis shows that modifications in the triazole ring can enhance antitumor potency. For instance, compounds with specific substituents have demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for COX-2 inhibition in related compounds were reported to be around 0.04 µmol, indicating potent anti-inflammatory potential .
Case Studies
- Anticancer Efficacy : In a study examining the effect of pyrrolopyrazine derivatives on cancer cells, several analogues of 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole were tested against A-431 and Jurkat cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity.
- Mechanistic Insights : Molecular dynamics simulations revealed that certain derivatives bind effectively to RIPK1's allosteric site, influencing necroptotic signaling pathways and providing insights into their therapeutic potential in treating conditions associated with excessive necroptosis.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Commercial Differences
Key Comparative Insights
Positional Isomerism
The target compound’s carboxylic acid group at C7 distinguishes it from the positional isomer 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid (CAS: 1547025-86-4), where the -COOH group shifts to C4. This minor structural difference can significantly alter physicochemical properties, such as solubility and hydrogen-bonding capacity .
Functional Group Impact
- Cyanide vs.
- Methanol Derivative: The -CH₂OH substituent in CID 66489696 offers a hydroxyl group for conjugation or hydrogen bonding, making it suitable for prodrug development .
Methylation Effects
The 3,7-dimethyl analog introduces a second methyl group, which may sterically hinder interactions in biological systems compared to the mono-methylated target compound .
Méthodes De Préparation
Cyclization and Ring Construction
The core 6,7-dihydro-5H-pyrrolo[2,1-c]triazole scaffold is typically constructed via cyclization reactions involving hydrazine derivatives and cyclic imidates or related precursors. One documented approach involves the reaction of cyclic imidates with methyl 2-hydrazinyl-2-oxoacetate under acidic conditions (acetic acid, 70 °C, 12 h), leading to the formation of methyl esters of the triazolo-carboxylate intermediates. These intermediates can be purified by recrystallization and serve as key precursors for further functionalization.
Halogenation and Carbonylation
Bromination of the pyrrolo-triazole ring at specific positions using elemental bromine in the presence of sodium carbonate yields bromo-derivatives in high yield. These bromo intermediates can subsequently undergo palladium-catalyzed carbonylation (e.g., PdCl2(dppf) catalysis) to introduce ester functionalities, which are then convertible to the desired carboxylic acid moiety.
Specific Preparation Method for 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c]triazole-7-carboxylic acid
Stepwise Synthesis Overview
Notes on Stability and Salt Formation
- The free acid form of the compound tends to be unstable, prone to decarboxylation even at room temperature, especially when isolated from its lithium or other inorganic salts.
- Lithium salts of the carboxylic acid can be prepared by lithiation of the triazole ring followed by CO2 treatment, but this often results in mixtures difficult to separate.
- The hydrochloride salt form is more stable and commonly used for storage and handling purposes.
Alternative Synthetic Routes and Modifications
Grignard Reaction for Intermediate Formation
Esters derived from phenolic precursors can be converted to secondary alcohol intermediates via methylmagnesium bromide treatment. These intermediates then undergo cyclization and further functionalization to afford the pyrrolo-triazole derivatives.
Substituent Effects and SAR Studies
Research on related 6,7-dihydro-5H-pyrrolo[1,2-c]triazole derivatives (closely related structural isomers) has shown that substitution at the 7-position (e.g., fluorine) can significantly affect biological activity and possibly influence synthetic accessibility and stability. While these studies focus on activity, they also inform synthetic strategies to introduce substituents prior to ring closure or via post-cyclization modifications.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Product | Yield | Comments |
|---|---|---|---|---|---|---|
| Cyclization with hydrazinyl-oxoacetate | Cyclic imidate | Methyl 2-hydrazinyl-2-oxoacetate, AcOH | 70 °C, 12 h | Methyl triazolo-carboxylate | Moderate to high | Purification by recrystallization |
| Bromination | Pyrrolo-triazole intermediate | Br2, Na2CO3 | Room temp | Bromo derivative | High | Position-selective |
| Pd-catalyzed carbonylation | Bromo derivative | PdCl2(dppf), MeOH | Mild heating | Ester derivative | Moderate | Key step for carboxylation |
| Hydrolysis | Ester derivative | Acid or base hydrolysis | Ambient to reflux | Carboxylic acid | Moderate | Free acid unstable; salt preferred |
Research Findings and Analytical Data
- Elemental analysis and NMR data confirm the structure and purity of intermediates and final products.
- Mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the expected molecular weights.
- The hydrochloride salt form of the acid has been characterized by InChI and SMILES identifiers, confirming molecular formula C6H8ClN3O2 and molecular weight ~190 g/mol.
- Attempts to isolate free acid forms often lead to mixtures due to decarboxylation, highlighting the need for careful handling and possible salt formation for stability.
Q & A
Basic Research Question
The synthesis of this compound typically involves multi-step cyclization and functionalization reactions. A common approach includes:
Cyclization of precursor heterocycles : Starting with pyrrole or triazole derivatives, cyclization is achieved using reagents like POCl₃ or polyphosphoric acid under reflux conditions.
Carboxylic acid introduction : Post-cyclization, carboxylation via carbon dioxide insertion or oxidation of methyl/ethyl esters is performed.
Salt formation : Conversion to hydrochloride or trifluoroacetate salts improves stability for characterization (e.g., using HCl gas in ethanol) .
Q. Key Reaction Parameters :
- Temperature : Elevated temperatures (80–120°C) enhance cyclization efficiency but may risk decomposition of sensitive intermediates .
- Solvent : Polar aprotic solvents (e.g., THF, DMF) favor nucleophilic substitution steps, while ethanol/water mixtures aid in crystallization .
Advanced Research Question
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The triazole-pyrrolo fused system can exhibit keto-enol tautomerism, leading to variable proton signals in DMSO-d₆ vs. CDCl₃ .
- Salt vs. free acid forms : Protonation states (e.g., hydrochloride salts) shift carboxylic acid peaks (δ 12–13 ppm in free acid vs. δ 10–11 ppm in salts) .
Q. Methodological Recommendations :
- Use 2D NMR (COSY, HSQC) to confirm connectivity and distinguish tautomers.
- Compare experimental high-resolution mass spectrometry (HRMS) with theoretical m/z values (error < 2 ppm) to verify molecular formulae .
What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?
Advanced Research Question
Q. Solubility Enhancement :
- Salt selection : Inorganic salts (e.g., sodium, potassium) improve aqueous solubility by >10-fold compared to the free acid .
- Co-solvent systems : Use 10–20% DMSO in PBS for in vitro assays, ensuring compatibility with biological targets .
Q. Bioavailability Prediction :
- In silico ADME : SwissADME analysis predicts moderate lipophilicity (LogP ≈ 2.1) and high gastrointestinal absorption (>80%), comparable to celecoxib .
- Permeability assays : Caco-2 cell models confirm passive diffusion (Papp > 1 × 10⁻⁶ cm/s), supporting oral bioavailability .
Advanced Research Question
Q. Structural-Activity Relationship (SAR) Insights :
- Methyl group at position 3 : Enhances metabolic stability by reducing CYP450 oxidation compared to unmethylated analogs .
- Carboxylic acid moiety : Critical for hydrogen bonding with target enzymes (e.g., kinases), as shown by IC₅₀ shifts from 50 nM (free acid) to >1 µM (ester derivatives) .
Q. Experimental Design :
- Parallel synthesis : Generate derivatives via alkylation/acylation of the carboxylic acid group.
- Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET to quantify binding affinity changes .
What are the best practices for validating purity and stability in long-term storage?
Basic Research Question
Q. Purity Validation :
- HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) with >95% purity threshold .
- Elemental analysis : Carbon/nitrogen ratios should match theoretical values within ±0.3% .
Q. Stability Protocols :
- Storage conditions : -20°C under argon for free acid; room temperature for salts (desiccated) .
- Stability monitoring : Quarterly HPLC checks to detect degradation (e.g., decarboxylation peaks at δ 2.1–2.3 ppm in ¹H NMR) .
How can computational methods guide the design of novel derivatives with improved target selectivity?
Advanced Research Question
Q. In silico Workflow :
Docking studies (AutoDock Vina) : Screen derivatives against target proteins (e.g., JAK2 kinase) to prioritize synthetic targets .
MD simulations (GROMACS) : Assess binding mode stability over 100 ns trajectories .
Q. Case Study :
- Derivative 6a (ethyl ester): Predicted ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for parent compound, suggesting enhanced affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
